![molecular formula C15H22N6O2 B2963662 Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034367-36-5](/img/structure/B2963662.png)
Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate” is a chemical compound. It is a useful organic compound for research related to life sciences .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the crystallographic data for a related compound was reported .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine was reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the calculated density, molecular weight, and other crystallographic data for a related compound was reported .
Scientific Research Applications
Cardiovascular Agents
Compounds related to the chemical family of 1,2,4-triazolo[1,5-a]pyrimidines, which share a similar structural motif with the compound , have been explored for their cardiovascular effects. Specifically, research has found that certain derivatives within this family exhibit promising coronary vasodilating and antihypertensive activities. These compounds have been shown to be potent in enhancing coronary circulation and could serve as potential cardiovascular agents (Sato et al., 1980).
Molecular Structures and Crystallography
The compound's structural characteristics and potential for forming specific molecular interactions make it a candidate for crystallographic studies. For example, similar compounds have been analyzed to understand their molecular configurations and interactions, such as hydrogen bonds and stereochemistry, which are critical in drug design and material science applications (Weber et al., 1995).
Neuropharmacology and Cognitive Enhancement
Derivatives with structural similarities have been evaluated for their neuropharmacological properties, specifically as GABAA receptor subtype-selective inverse agonists. These compounds offer insights into the development of drugs that could enhance cognitive performance without the side effects typical of nonselective GABAA inverse agonists. This research direction highlights the potential for compounds like the one to be investigated for similar applications (Atack et al., 2009).
Antihistaminic and Anti-inflammatory Applications
The chemical framework of the compound bears resemblance to structures that have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These properties indicate potential applications in treating allergic conditions and inflammation, suggesting a possible research pathway for exploring the compound's utility in these areas (Gyoten et al., 2003).
Antileukemic Activity
Compounds structurally related to "Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate" have shown activity against certain types of leukemia. This suggests potential avenues for research into the compound's antileukemic properties, offering hope for new therapeutic agents in cancer treatment (Anderson et al., 1988).
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For example, compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)16-10-13-18-17-11-6-7-12(19-21(11)13)20-8-4-5-9-20/h6-7H,4-5,8-10H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNREAVDSCKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

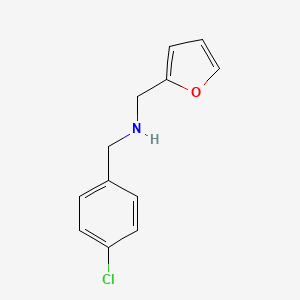
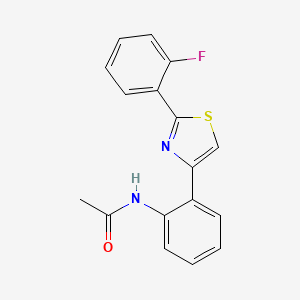
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
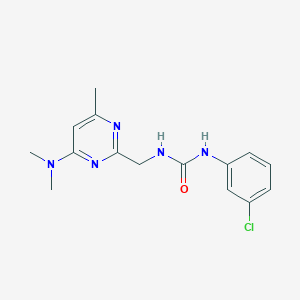
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
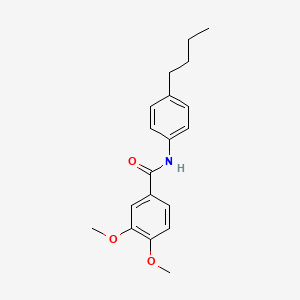
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)
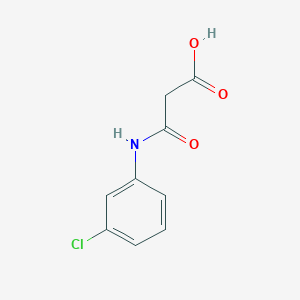

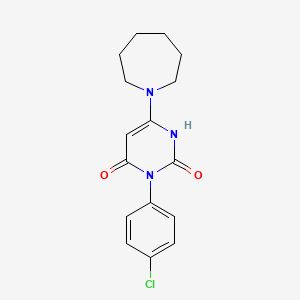

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)